

Methyl α -Cyanocinnamate: Application Notes and Protocols for Mitochondrial Pyruvate Carrier (MPC) Inhibition

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Compound of Interest

Compound Name: Methyl alpha-cyanocinnamate

Cat. No.: B170538

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Introduction

Methyl α -cyanocinnamate is a member of the α -cyanocinnamate family of compounds, which are established inhibitors of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC forces a metabolic shift towards glycolysis, leading to increased lactate production and alterations in cellular energy metabolism. This makes MPC inhibitors valuable tools for studying metabolic pathways and potential therapeutic agents for various diseases, including cancer, metabolic disorders, and inflammatory conditions.

While the more extensively studied analog, UK-5099, is often used as a reference compound, methyl α -cyanocinnamate is expected to exhibit a similar mechanism of action. These compounds act as potent and reversible inhibitors by reacting with an essential thiol group on the pyruvate carrier. These application notes provide an overview of the quantitative data for related α -cyanocinnamate inhibitors and detailed protocols for assessing the inhibitory activity of methyl α -cyanocinnamate on the MPC.

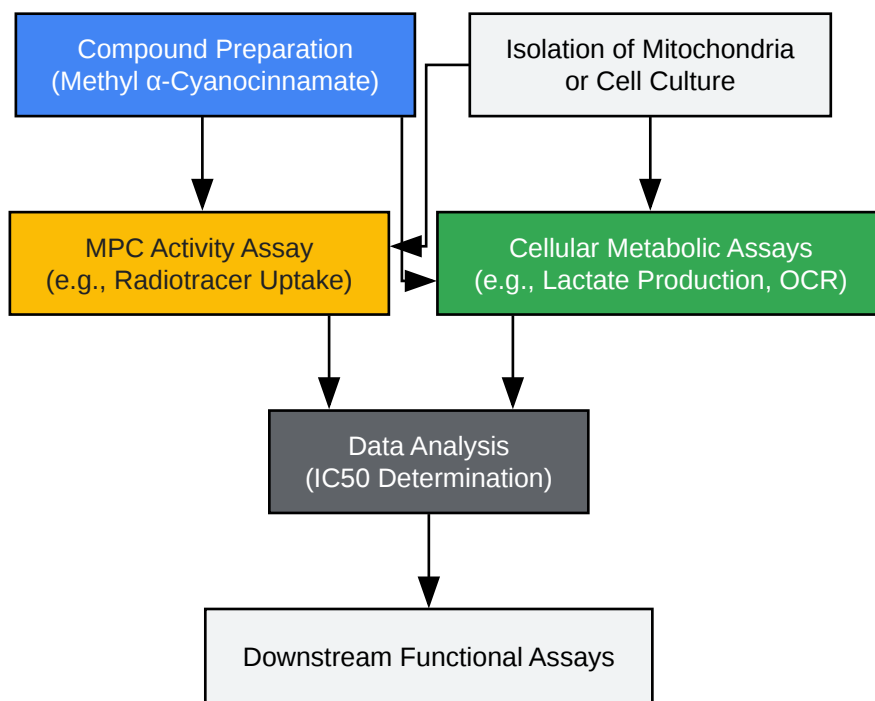
Quantitative Data on α -Cyanocinnamate MPC Inhibitors

The inhibitory potency of α -cyanocinnamate derivatives can be quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for well-characterized MPC inhibitors of this class. It is important to note that the potency of methyl α -cyanocinnamate may vary, and empirical determination is recommended.

Compound	IC ₅₀	Bioassay	Reference
UK-5099	52.6 \pm 8.3 nM	Pyruvate transport inhibition in human MPC1L/MPC2 proteoliposomes	[1]
α -Cyanocinnamate	0.2 μ mol/L	Inhibition of pyruvate transport in rat liver and heart mitochondria	[2]
α -Cyano-4-hydroxycinnamate (CHC)	1.5 μ mol/L	Inhibition of pyruvate transport in rat liver and heart mitochondria	[2]

Signaling Pathways and Experimental Workflow

The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by methyl α -cyanocinnamate initiates a cascade of metabolic reprogramming. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for characterizing MPC inhibitors.



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References

- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
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